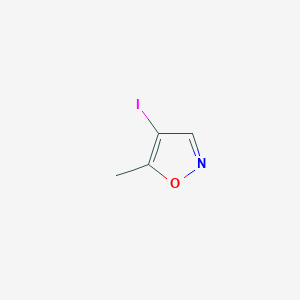

4-Iodo-5-methylisoxazole

Description

The exact mass of the compound 4-Iodo-5-methylisoxazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Iodo-5-methylisoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iodo-5-methylisoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-5-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4INO/c1-3-4(5)2-6-7-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLDXKDDDKVRSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383683 | |

| Record name | 4-Iodo-5-methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7064-38-2 | |

| Record name | 4-Iodo-5-methylisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7064-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-5-methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodo-5-methyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Synthesis of 4-Iodo-5-methylisoxazole from 5-Methylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-iodo-5-methylisoxazole, a valuable intermediate in pharmaceutical and organic synthesis. The document outlines a reliable and efficient method for the iodination of 5-methylisoxazole, detailing the necessary reagents, reaction conditions, and purification procedures. All quantitative data is presented in a clear, tabular format for ease of reference, and a visual representation of the experimental workflow is provided. This guide is intended to equip researchers and professionals in drug development and chemical synthesis with the practical knowledge required for the successful preparation of 4-iodo-5-methylisoxazole.

Introduction

4-Iodo-5-methylisoxazole is a key building block in the synthesis of a variety of more complex molecules, particularly in the development of novel pharmaceutical agents. The isoxazole ring is a privileged scaffold in medicinal chemistry, and the introduction of an iodine atom at the 4-position provides a versatile handle for further functionalization through various cross-coupling reactions. For instance, 4-iodo-5-methylisoxazole can be utilized in coupling reactions with compounds like 2,4-dichloropyrimidine to generate isoxazole-pyrimidine derivatives, which are of interest in drug discovery programs.[1] The direct iodination of 5-methylisoxazole is a common and effective strategy for its preparation.

Synthetic Methodology: Electrophilic Iodination

The synthesis of 4-iodo-5-methylisoxazole from 5-methylisoxazole is typically achieved through an electrophilic iodination reaction. This method involves the use of an iodinating agent in the presence of an acid. A widely used and effective iodinating agent for this transformation is N-iodosuccinimide (NIS).

Reaction Scheme

Caption: General reaction scheme for the iodination of 5-methylisoxazole.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 4-iodo-5-methylisoxazole.

| Parameter | Value | Reference |

| Starting Material | 5-Methylisoxazole | [1] |

| Reagents | N-Iodosuccinimide (NIS), Trifluoroacetic Acid (TFA) | [1] |

| Molar Ratio (Substrate:NIS) | 1.0 : 1.0 | [1] |

| Solvent | Trifluoroacetic Acid (TFA) | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Reaction Time | 1 hour | [1] |

| Product Yield | 80% | [1] |

| Physical Appearance | Clear, colorless oil | [1] |

| Rf Value | 0.38 (10% EtOAc/hexane) | [1] |

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 4-iodo-5-methylisoxazole.

Materials:

-

5-Methylisoxazole (10.0 mmol, 1.0 equivalent, 820.6 μL)

-

N-Iodosuccinimide (NIS) (10.0 mmol, 1.0 equivalent, 2.25 g)

-

Trifluoroacetic Acid (TFA) (10 mL)

-

Water (H₂O)

-

Hexane

-

Solid Sodium Bisulfite (NaHSO₃)

-

Brine (saturated NaCl solution)

Procedure:

-

To a solution of N-iodosuccinimide (2.25 g, 10 mmol, 1.0 equivalent) in trifluoroacetic acid (10 mL), slowly add 5-methylisoxazole (820.6 μL, 10.0 mmol, 1.0 equivalent).[1]

-

Stir the resulting mixture at room temperature for 1 hour.[1]

-

After 1 hour, carefully quench the reaction by adding 50 mL of water.[1]

-

Add 50 mL of hexane to the mixture, followed by the addition of solid sodium bisulfite (NaHSO₃) to reduce any residual iodine, which is indicated by the disappearance of color.[1]

-

Separate the organic and aqueous layers.

-

Wash the organic phase with water and then with brine.[1]

-

Dry the organic layer and concentrate it to obtain a clear, colorless oil (1.68 g, 80% yield), which can be used without further purification.[1]

Product Characterization Data

| Analysis | Data | Reference |

| IR (film) | 1588, 1466, 1060 cm⁻¹ | [1] |

| ¹H NMR (500MHz, CDCl₃) | δ 8.14 (s, 1H, ArH), 2.48 (s, 3H, CH₃) | [1] |

| ¹³C NMR (125MHz, CDCl₃) | δ 170.2, 154.8, 54.9, 11.9 | [1] |

| HRMS (ESI-TOF) m/z | Calculated for C₄H₅INO ([M+H]⁺) 209.9410, found 209.9410 | [1] |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 4-iodo-5-methylisoxazole.

Conclusion

The synthesis of 4-iodo-5-methylisoxazole from 5-methylisoxazole via electrophilic iodination with N-iodosuccinimide in trifluoroacetic acid is a straightforward and high-yielding procedure. The detailed protocol and characterization data provided in this guide offer a solid foundation for researchers and professionals to confidently reproduce this important transformation in a laboratory setting. The resulting product is of sufficient purity for direct use in subsequent synthetic steps, making this an efficient route to a valuable chemical intermediate.

References

An In-Depth Technical Guide to 4-Iodo-5-methylisoxazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Iodo-5-methylisoxazole, a key building block in medicinal chemistry. This document details its chemical and physical properties, provides a robust synthesis protocol, and explores its applications in the development of novel therapeutic agents. The information is curated for researchers and professionals engaged in drug discovery and development, offering detailed experimental methodologies and insights into the potential of this versatile intermediate.

Core Compound Properties

4-Iodo-5-methylisoxazole is a halogenated heterocyclic compound that serves as a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical applications. Its chemical and physical properties are summarized below.

Table 1: Chemical Identifiers and Physical Properties of 4-Iodo-5-methylisoxazole

| Property | Value |

| CAS Number | 7064-38-2 |

| Molecular Formula | C₄H₄INO |

| Molecular Weight | 208.99 g/mol |

| Appearance | Clear colorless oil |

| Melting Point | 27-28 °C |

| Boiling Point | 228 °C at 760 mmHg |

| Density | 2.013 g/cm³ |

| SMILES | CC1=C(C=NO1)I |

| InChI Key | NFLDXKDDDKVRSN-UHFFFAOYSA-N |

Table 2: Spectroscopic Data of 4-Iodo-5-methylisoxazole[1]

| Spectroscopy | Data |

| IR (film) | 1588, 1466, 1060 cm⁻¹ |

| ¹H NMR (500MHz, CDCl₃) | δ 8.14 (s, 1H, ArH), 2.48 (s, 3H, CH₃) |

| ¹³C NMR (125MHz, CDCl₃) | δ 170.2, 154.8, 54.9, 11.9 |

| HRMS (ESI-TOF) m/z | Calculated for C₄H₅INO ([M+H]⁺): 209.9410, Found: 209.9410 |

Synthesis of 4-Iodo-5-methylisoxazole

The synthesis of 4-Iodo-5-methylisoxazole is readily achieved through the iodination of 5-methylisoxazole. The following protocol provides a detailed methodology for its preparation in a laboratory setting.[1]

Experimental Protocol: Synthesis of 4-Iodo-5-methylisoxazole[1]

Materials:

-

5-methylisoxazole

-

N-iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA)

-

Water (H₂O)

-

Hexane

-

Sodium bisulfite (NaHSO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve N-iodosuccinimide (1.0 equivalent) in trifluoroacetic acid.

-

To this solution, slowly add 5-methylisoxazole (1.0 equivalent) while stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by adding water.

-

Add hexane to the mixture and transfer to a separatory funnel.

-

Add solid sodium bisulfite portion-wise until the color of any residual iodine disappears.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield 4-Iodo-5-methylisoxazole as a clear colorless oil. The product is often of sufficient purity for subsequent steps without further purification.

Applications in Drug Discovery and Development

4-Iodo-5-methylisoxazole is a versatile building block for the synthesis of various heterocyclic compounds with potential biological activity. The presence of the iodine atom at the 4-position of the isoxazole ring provides a reactive site for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Synthesis of Isoxazole-Pyrimidine Derivatives

A key application of 4-Iodo-5-methylisoxazole is in the synthesis of isoxazole-pyrimidine compounds.[1] Pyrimidine and isoxazole moieties are prevalent in many biologically active molecules, and their combination can lead to novel scaffolds for drug discovery.

The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a privileged scaffold in medicinal chemistry, found in numerous compounds with a wide range of biological activities. Derivatives of isoxazole have been reported to exhibit anti-inflammatory, antimicrobial, and anticancer properties. While specific biological data for 4-Iodo-5-methylisoxazole is not extensively documented, its utility lies in the synthesis of derivatives that can modulate various biological pathways.

For instance, many isoxazole-containing compounds have been shown to inhibit inflammatory pathways, such as the NF-κB signaling cascade. The synthesis of libraries of isoxazole derivatives from 4-Iodo-5-methylisoxazole allows for structure-activity relationship (SAR) studies to optimize their therapeutic potential.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general methodology for the palladium-catalyzed Suzuki-Miyaura coupling of 4-Iodo-5-methylisoxazole with a boronic acid or boronic ester, a key reaction for generating diverse libraries of isoxazole derivatives.

Materials:

-

4-Iodo-5-methylisoxazole

-

Aryl or heteroaryl boronic acid/ester (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF, with water)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions

-

Heating and stirring equipment

Procedure:

-

To a reaction vessel, add 4-Iodo-5-methylisoxazole (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).

-

Evacuate and backfill the vessel with an inert gas (repeat three times).

-

Add the degassed solvent system to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Safety and Handling

4-Iodo-5-methylisoxazole should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/protective clothing/eye protection/face protection.

Conclusion

4-Iodo-5-methylisoxazole is a valuable and versatile intermediate for the synthesis of complex heterocyclic compounds, particularly in the context of drug discovery. Its straightforward synthesis and the reactivity of the iodo substituent make it an ideal starting material for generating diverse molecular libraries through reactions like the Suzuki-Miyaura coupling. The resulting isoxazole derivatives are promising candidates for the development of new therapeutics targeting a range of diseases, underscoring the importance of 4-Iodo-5-methylisoxazole in modern medicinal chemistry.

References

Technical Guide: Spectroscopic and Synthetic Profile of 4-Iodo-5-methylisoxazole

This document provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data and a detailed synthetic protocol for 4-iodo-5-methylisoxazole, a key intermediate in pharmaceutical synthesis. The information is intended for researchers, scientists, and professionals engaged in drug development and organic synthesis.

Spectroscopic Data

The structural confirmation of 4-iodo-5-methylisoxazole is supported by 1H and 13C NMR spectroscopy. The data, acquired in deuterated chloroform (CDCl3), reveals the characteristic chemical shifts associated with the isoxazole ring and its substituents.

NMR Data Summary

The following table summarizes the quantitative 1H and 13C NMR data for 4-iodo-5-methylisoxazole.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 1H | 8.14 | Singlet | Ar-H |

| 1H | 2.48 | Singlet | -CH3 |

| 13C | 170.2 | - | C=N |

| 13C | 154.8 | - | C-I |

| 13C | 54.9 | - | C-CH3 |

| 13C | 11.9 | - | -CH3 |

Experimental Protocols

Synthesis of 4-Iodo-5-methylisoxazole[1]

A solution of N-iodosuccinimide (2.25 g, 10.0 mmol, 1.0 equivalent) was prepared in trifluoroacetic acid (10 mL). To this solution, 5-methylisoxazole (820.6 μL, 10.0 mmol, 1.0 equivalent) was added slowly. The reaction mixture was stirred at room temperature for 1 hour. Following the stirring period, the reaction was carefully quenched by the addition of water (50 mL).

The aqueous mixture was then extracted with hexane (50 mL). Solid sodium bisulfite (NaHSO3) was added to the separated organic layer to reduce any residual iodine, which is indicated by the disappearance of the characteristic iodine color. The organic phase was subsequently washed with water and brine, then dried over an appropriate drying agent, and finally concentrated to yield 4-iodo-5-methylisoxazole as a clear, colorless oil (1.68 g, 80% yield). The product can be used without further purification.

NMR Data Acquisition[1]

The 1H NMR spectrum was recorded on a 500 MHz spectrometer, and the 13C NMR spectrum was obtained on a 125 MHz spectrometer. Deuterated chloroform (CDCl3) was used as the solvent for both acquisitions.

Visualizations

The following diagram illustrates the chemical structure of 4-iodo-5-methylisoxazole and the correlation of its atoms to the observed NMR signals.

Caption: Correlation of 4-Iodo-5-methylisoxazole structure with its 1H and 13C NMR signals.

An In-Depth Technical Guide to the Infrared (IR) Spectrum of 4-Iodo-5-methylisoxazole

This technical guide provides a comprehensive overview of the infrared (IR) spectrum of 4-iodo-5-methylisoxazole, an organic intermediate frequently utilized in pharmaceutical synthesis.[1] The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and analytical workflows.

Introduction to 4-Iodo-5-methylisoxazole and IR Spectroscopy

4-Iodo-5-methylisoxazole (CAS No. 7064-38-2) is a five-membered heterocyclic compound essential in the synthesis of more complex molecules, such as isoxazole-pyrimidine compounds.[1] Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. It measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending.[2] The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular vibrational modes.

Infrared Spectrum Data of 4-Iodo-5-methylisoxazole

The reported infrared spectrum of 4-iodo-5-methylisoxazole, obtained from a thin film sample, shows distinct absorption bands at 1588, 1466, and 1060 cm⁻¹.[1] These frequencies are characteristic of the vibrations of the isoxazole ring and its substituents.

Table 1: Summary of IR Absorption Data for 4-Iodo-5-methylisoxazole

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| 1588 | C=N Stretching | Isoxazole Ring |

| 1466 | C=C Stretching / CH₃ Asymmetric Bending | Isoxazole Ring / Methyl Group |

| 1060 | C-O Ring Stretching / C-N Stretching | Isoxazole Ring |

Interpretation of Vibrational Modes:

-

1588 cm⁻¹: This band is attributed to the C=N stretching vibration within the isoxazole ring. The C=N double bond is a key feature of the isoxazole heterocycle, and its absorption typically appears in the 1690-1590 cm⁻¹ region. For other isoxazole derivatives, this peak has been observed in the 1612-1643 cm⁻¹ range.[3]

-

1466 cm⁻¹: This absorption likely represents a combination of isoxazole ring C=C stretching and the asymmetric bending of the methyl (CH₃) group . Aromatic and heteroaromatic ring stretching vibrations commonly occur in this region.

-

1060 cm⁻¹: This frequency is characteristic of the C-O and C-N stretching vibrations within the isoxazole ring structure.[1] Similar isoxazole compounds have shown C-O stretching of the ring around 1068 cm⁻¹.[4] The C-I (carbon-iodine) stretching vibration is expected to occur at lower frequencies (typically 500-600 cm⁻¹) and may not be captured in the reported data range.

Experimental Protocol for Acquiring the IR Spectrum

The provided IR data for 4-iodo-5-methylisoxazole was obtained from a film.[1] Since the compound is a clear, colorless oil, the "Thin Film" or "Neat" method is the most direct and common protocol.

Objective: To obtain a high-quality infrared spectrum of liquid 4-iodo-5-methylisoxazole.

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Salt plates (e.g., NaCl or KBr)

-

Pipette or dropper

-

Dry, IR-transparent solvent (e.g., acetone or methylene chloride) for cleaning

-

Kimwipes or other soft, lint-free tissue

-

Desiccator for storing salt plates

Procedure:

-

Prepare the Salt Plates: Ensure the salt plates are clean and dry. If necessary, rinse them with a dry solvent like acetone and gently wipe them with a Kimwipe.[5] Store the plates in a desiccator to protect them from moisture.

-

Sample Application: Place one to two drops of the 4-iodo-5-methylisoxazole oil onto the surface of one salt plate.[6]

-

Forming the Film: Place the second salt plate on top of the first, gently pressing them together to create a thin, uniform liquid film. The film should be free of air bubbles.

-

Placing the Sample in the Spectrometer: Carefully place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.[6]

-

Acquiring the Spectrum: Close the spectrometer compartment and initiate the spectral scan according to the instrument's software instructions. A background scan should be run first with no sample in the beam path.

-

Data Analysis: After the scan is complete, process the spectrum to identify the wavenumbers of the major absorption peaks.

-

Cleaning: After analysis, disassemble the salt plates, thoroughly rinse them with a dry solvent, dry them, and return them to the desiccator.[6]

Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of an unknown organic compound using infrared spectroscopy, from initial sample preparation to final structural interpretation.

Caption: Logical workflow for Infrared (IR) spectral analysis.

Conclusion

The infrared spectrum of 4-iodo-5-methylisoxazole provides key structural information through its characteristic absorption bands at 1588, 1466, and 1060 cm⁻¹.[1] These peaks correspond to the fundamental vibrational modes of the isoxazole ring and the methyl substituent. By employing standard experimental protocols for liquid samples, a reproducible and high-quality spectrum can be obtained. This guide serves as a valuable technical resource for the characterization of this important pharmaceutical intermediate and as a framework for the IR analysis of related heterocyclic compounds.

References

High-Resolution Mass Spectrometry of 4-Iodo-5-methylisoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the high-resolution mass spectrometry (HRMS) analysis of 4-iodo-5-methylisoxazole, a key intermediate in pharmaceutical synthesis. The document outlines expected mass spectral data, a detailed experimental protocol for its analysis, and a proposed fragmentation pathway based on established principles of mass spectrometry.

Introduction to 4-Iodo-5-methylisoxazole and its Analysis

4-Iodo-5-methylisoxazole is a crucial building block in the synthesis of various pharmaceutical compounds, often utilized in coupling reactions to create more complex molecular architectures. Accurate mass measurement and structural confirmation are paramount for ensuring the identity and purity of this intermediate in drug discovery and development pipelines. High-resolution mass spectrometry is an indispensable analytical technique for this purpose, providing unambiguous elemental composition and structural insights through fragmentation analysis.

This guide focuses on the application of electrospray ionization (ESI) coupled with a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, for the characterization of 4-iodo-5-methylisoxazole.

Predicted High-Resolution Mass Spectrometry Data

High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule and its fragments. The tables below summarize the predicted accurate masses for various adducts of 4-iodo-5-methylisoxazole in both positive and negative ionization modes.

Table 1: Predicted m/z Values for Protonated and Adduct Ions in Positive Ion Mode

| Adduct Ion | Chemical Formula | Calculated m/z |

| [M+H]⁺ | C₄H₅INO⁺ | 209.9410 |

| [M+Na]⁺ | C₄H₄INNaO⁺ | 231.9230 |

| [M+K]⁺ | C₄H₄IKNO⁺ | 247.8969 |

| [M+NH₄]⁺ | C₄H₈IN₂O⁺ | 226.9676 |

Table 2: Predicted m/z Values for Deprotonated and Adduct Ions in Negative Ion Mode

| Adduct Ion | Chemical Formula | Calculated m/z |

| [M-H]⁻ | C₄H₃INO⁻ | 207.9254 |

| [M+Cl]⁻ | C₄H₄ClINO⁻ | 243.9021 |

| [M+HCOO]⁻ | C₅H₅INO₃⁻ | 253.9319 |

| [M+CH₃COO]⁻ | C₆H₇INO₃⁻ | 267.9475 |

Experimental Protocol for HRMS Analysis

This section details a generalized experimental protocol for the HRMS analysis of 4-iodo-5-methylisoxazole using a liquid chromatography-electrospray ionization-high-resolution mass spectrometer (LC-ESI-HRMS) system.

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of 4-iodo-5-methylisoxazole in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Working Solution: Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Liquid Chromatography Parameters

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would be 5-95% B over 5-10 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40 °C.

-

Injection Volume: 1-5 µL.

High-Resolution Mass Spectrometry Parameters

-

Ionization Source: Electrospray Ionization (ESI).

-

Polarity: Positive and/or Negative.

-

Capillary Voltage: 3.0-4.0 kV.

-

Cone Voltage: 20-40 V.

-

Source Temperature: 120-150 °C.

-

Desolvation Gas Temperature: 350-450 °C.

-

Desolvation Gas Flow: 600-800 L/hr.

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.

-

Acquisition Mode: Full scan from m/z 50-500. For fragmentation studies, a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode can be employed.

-

Collision Energy (for MS/MS): Ramped from 10-40 eV to generate fragment ions.

Visualization of Experimental Workflow and Fragmentation Pathway

The following diagrams illustrate the general experimental workflow for HRMS analysis and a plausible fragmentation pathway for 4-iodo-5-methylisoxazole.

Interpretation of Results

The high-resolution mass spectrum of 4-iodo-5-methylisoxazole is expected to show a prominent molecular ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 209.9410. The high accuracy of the mass measurement allows for the confirmation of the elemental formula C₄H₅INO.

In tandem mass spectrometry (MS/MS) experiments, collision-induced dissociation (CID) of the precursor ion at m/z 209.9410 is likely to induce fragmentation. A plausible fragmentation pathway involves the initial homolytic cleavage of the C-I bond, which is the weakest bond in the molecule, resulting in the loss of an iodine radical (I•) and the formation of a radical cation at m/z 83.0371. Subsequent fragmentation of this ion could proceed via two main routes: the loss of hydrogen cyanide (HCN) to yield a fragment at m/z 55.0184, or the loss of carbon monoxide (CO) to produce a fragment at m/z 54.0344. These fragmentation patterns are characteristic of the isoxazole ring system.

Conclusion

High-resolution mass spectrometry is a powerful and essential tool for the definitive identification and structural characterization of 4-iodo-5-methylisoxazole. The combination of accurate mass measurement of the molecular ion and the analysis of its fragmentation patterns provides a high degree of confidence in the structure and purity of this important synthetic intermediate. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists involved in the synthesis, quality control, and application of 4-iodo-5-methylisoxazole in pharmaceutical development.

Unveiling the Solid State: A Technical Guide to the Crystal Structures of 5-Methylisoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structures of derivatives of 5-methylisoxazole, a core heterocyclic motif of interest in medicinal chemistry and materials science. While a definitive crystal structure for 4-iodo-5-methylisoxazole is not publicly available at the time of this writing, this document compiles and analyzes the crystallographic data for several closely related derivatives. The presented data offers valuable insights into the solid-state conformations, intermolecular interactions, and packing arrangements that govern the physicochemical properties of this important class of compounds.

I. Crystallographic Data of 5-Methylisoxazole Derivatives

The following tables summarize the key crystallographic parameters for a selection of 5-methylisoxazole derivatives, providing a basis for comparative structural analysis.

Table 1: Crystal Data and Structure Refinement for Selected 5-Methylisoxazole Derivatives

| Parameter | Ethyl 5-methyl-3-(10-nitroanthracen-9-yl)isoxazole-4-carboxylate | 5-Methylisoxazole-4-carboxylic acid[1] | 3-(3-Methyl-5-isoxazolyl)methyl-5-(3-methyl-5-isoxazolyl)methylisoxazole | Methyl 4-amino-3-methoxyisoxazole-5-carboxylate |

| CCDC Number | 2175007 | 758336 | Not specified | Not specified |

| Chemical Formula | C₂₁H₁₆N₂O₅ | C₅H₅NO₃ | C₁₃H₁₃N₃O₃ | C₆H₈N₂O₄ |

| Formula Weight | 376.37 | 127.10 | 259.26 | 172.14 |

| Crystal System | Monoclinic | Orthorhombic | Monoclinic | Monoclinic |

| Space Group | Cc | Pnma | P2₁/c | P2₁/c |

| a (Å) | Not specified | 7.2540(15) | 8.846(4) | Not specified |

| b (Å) | Not specified | 6.4700(13) | 26.688(7) | Not specified |

| c (Å) | Not specified | 12.273(3) | 9.081(4) | Not specified |

| α (°) | 90 | 90 | 90 | 90 |

| β (°) | Not specified | 90 | 142.82(7) | Not specified |

| γ (°) | 90 | 90 | 90 | 90 |

| Volume (ų) | Not specified | 576.0(2) | Not specified | Not specified |

| Z | 2 (in asymmetric unit) | 4 | 4 | 1 (in asymmetric unit) |

Table 2: Selected Geometric Parameters for Ethyl 5-methyl-3-(10-nitroanthracen-9-yl)isoxazole-4-carboxylate

| Parameter | Molecule A | Molecule B |

| Dihedral Angle (Anthracene & Isoxazole Rings) | 88.67(16)° | 85.64(16)° |

| Isoxazole & Ethyl Ester Twist Angle | 3.1(2)° | 4.2(2)° |

II. Experimental Protocols

This section details the synthetic methodologies employed to obtain the discussed 5-methylisoxazole derivatives, providing a foundation for the reproduction of these key compounds.

A. Synthesis of 4-Iodo-5-methylisoxazole

4-Iodo-5-methylisoxazole can be prepared via the iodination of 5-methylisoxazole. A typical procedure involves the slow addition of 5-methylisoxazole to a solution of N-iodosuccinimide in trifluoroacetic acid. The reaction is stirred at room temperature and then quenched with water. The product is extracted with hexane, and residual iodine is reduced with sodium bisulfite. The organic layer is then washed, dried, and concentrated to yield 4-iodo-5-methylisoxazole as a clear oil.

B. Synthesis of Methyl 4-amino-3-methoxyisoxazole-5-carboxylate

The synthesis of this derivative involves a multi-step process starting from methyl 3-hydroxyisoxazole-5-carboxylate. The initial step is a methylation reaction using methyl iodide and potassium carbonate in dimethylformamide. The resulting methyl 3-methoxyisoxazole-5-carboxylate is then nitrated using triflic anhydride and tetramethylammonium nitrate. The final step is the reduction of the nitro group to an amine using iron powder in a mixture of acetic acid and water.[2]

C. Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. For instance, translucent light-yellow prisms of ethyl 5-methyl-3-(10-nitroanthracen-9-yl)isoxazole-4-carboxylate were obtained from a solvent mixture of hexane and methanol at room temperature over a period of two months.

III. Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the synthetic routes and experimental workflows described in this guide.

References

A Theoretical and Computational Guide to the Electronic Properties of 4-Iodo-5-methylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the theoretical methodologies used to characterize the electronic properties of 4-iodo-5-methylisoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental and computational studies on this exact molecule are not extensively documented in public literature, this document outlines a robust computational workflow based on established practices for analogous halogenated and substituted isoxazole derivatives. By leveraging Density Functional Theory (DFT) and other computational techniques, researchers can predict the molecule's geometry, electronic structure, and reactivity, thereby guiding the synthesis and development of novel compounds with desired functionalities. The principles and protocols detailed herein offer a predictive framework for understanding the molecule's stability, potential for intermolecular interactions, and overall chemical behavior.

Introduction

Isoxazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a halogen atom, such as iodine, and a methyl group onto the isoxazole scaffold can significantly modulate its electronic properties, thereby influencing its reactivity, binding affinity to biological targets, and pharmacokinetic profile. 4-Iodo-5-methylisoxazole, in particular, presents an interesting case for theoretical study due to the interplay between the electron-withdrawing nature of the iodine atom and the electron-donating character of the methyl group.

This guide details the application of modern computational chemistry methods, primarily Density Functional Theory (DFT), to elucidate the electronic landscape of 4-iodo-5-methylisoxazole.[3] Understanding these properties at a quantum mechanical level is crucial for rational drug design and the development of new functional materials.

Theoretical Methodology: A Computational Workflow

The investigation of the electronic properties of 4-iodo-5-methylisoxazole is primarily conducted using DFT, which offers a good balance between computational cost and accuracy for organic molecules.[3] The general workflow for such a theoretical study is outlined below.

Detailed Computational Protocol

The following protocol outlines the steps for a comprehensive theoretical study of 4-iodo-5-methylisoxazole.

Software: A quantum chemistry software package such as Gaussian, GAMESS, or Spartan is required.

Protocol Steps:

-

Structure Input: The 3D structure of 4-iodo-5-methylisoxazole is constructed using a molecular builder. An initial geometry optimization using a molecular mechanics force field (e.g., UFF) can provide a reasonable starting structure.

-

Geometry Optimization: A DFT calculation is set up for geometry optimization. A common and effective combination of functional and basis set for such molecules is B3LYP with the 6-311++G(d,p) basis set.[4] For molecules containing iodine, a basis set with effective core potentials (ECPs), such as LANL2DZ, is often used for the iodine atom to account for relativistic effects.

-

Frequency Calculation: To ensure that the optimized geometry corresponds to a true energy minimum on the potential energy surface, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure.

-

Electronic Property Calculations: Using the optimized geometry, a single-point energy calculation is performed to obtain detailed electronic properties. This includes the calculation of molecular orbitals, electrostatic potential, and atomic charges.

-

Analysis of Results: The output from the calculations is analyzed to extract key electronic parameters, as detailed in the following sections.

Predicted Structural and Electronic Properties

While specific experimental data for 4-iodo-5-methylisoxazole is limited, the following sections present expected values and analyses based on theoretical studies of similar isoxazole derivatives.[1][5]

Optimized Molecular Geometry

The geometry optimization will yield the bond lengths, bond angles, and dihedral angles of the most stable conformation of the molecule. The isoxazole ring is expected to be planar. The presence of the iodine and methyl substituents will influence the bond lengths within the ring compared to unsubstituted isoxazole.

Table 1: Predicted Geometrical Parameters for 4-Iodo-5-methylisoxazole

| Parameter | Predicted Value (Å or °) |

| Bond Lengths (Å) | |

| C3-N2 | 1.31 |

| N2-O1 | 1.42 |

| O1-C5 | 1.35 |

| C5-C4 | 1.38 |

| C4-C3 | 1.41 |

| C4-I | 2.09 |

| C5-C(methyl) | 1.51 |

| **Bond Angles (°) ** | |

| C5-O1-N2 | 105.0 |

| O1-N2-C3 | 111.0 |

| N2-C3-C4 | 110.0 |

| C3-C4-C5 | 104.0 |

| C4-C5-O1 | 110.0 |

Note: These are representative values based on DFT calculations of similar structures and should be confirmed by specific calculations for the target molecule.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The HOMO energy is related to the ability to donate an electron, while the LUMO energy corresponds to the ability to accept an electron. The energy gap between the HOMO and LUMO (Egap) is an indicator of chemical stability.[5]

Table 2: Predicted Frontier Molecular Orbital Energies

| Parameter | Predicted Value (eV) |

| EHOMO | -6.8 |

| ELUMO | -1.5 |

| Egap (ELUMO - EHOMO) | 5.3 |

A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. The distribution of the HOMO and LUMO across the molecule will indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. It maps the electrostatic potential onto the electron density surface.

-

Electron-Rich Regions (Negative Potential): Typically colored red, these areas are susceptible to electrophilic attack. For 4-iodo-5-methylisoxazole, negative potential is expected around the nitrogen and oxygen atoms of the isoxazole ring.

-

Electron-Poor Regions (Positive Potential): Generally colored blue, these regions are prone to nucleophilic attack. A region of positive potential, known as a "sigma-hole," is expected on the iodine atom along the extension of the C-I bond, making it a potential halogen bond donor.

-

Neutral Regions: Often colored green.

Mulliken Atomic Charges

Mulliken population analysis provides a way to estimate the partial atomic charges on each atom in the molecule. This information helps in understanding the intramolecular charge transfer and the local reactivity of different atomic sites.

Table 3: Predicted Mulliken Atomic Charges

| Atom | Predicted Charge (a.u.) |

| O1 | -0.45 |

| N2 | -0.15 |

| C3 | +0.20 |

| C4 | -0.10 |

| C5 | +0.25 |

| I | +0.05 |

| C(methyl) | -0.20 |

| H(methyl) | +0.10 (average) |

Note: The positive charge on the iodine atom is indicative of the sigma-hole effect.

Reactivity and Intermolecular Interactions

The electronic properties calculated through DFT can be used to derive global reactivity descriptors and predict the nature of intermolecular interactions.

References

Physical and chemical properties of 4-Iodo-5-methylisoxazole

An In-depth Technical Guide to 4-Iodo-5-methylisoxazole for Researchers and Drug Development Professionals

Abstract

4-Iodo-5-methylisoxazole is a halogenated heterocyclic compound that serves as a crucial intermediate in organic and medicinal chemistry. Its unique structural features, particularly the presence of a reactive iodine atom on the isoxazole ring, make it a valuable building block for the synthesis of more complex molecules, including pharmacologically active compounds. This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 4-Iodo-5-methylisoxazole, along with detailed experimental protocols for its synthesis and its applications in chemical reactions.

Chemical Identity and Structure

4-Iodo-5-methylisoxazole is an organic compound characterized by a five-membered isoxazole ring substituted with an iodine atom at the 4-position and a methyl group at the 5-position.

-

IUPAC Name: 4-iodo-5-methyl-1,2-oxazole

Physical and Chemical Properties

The physical and chemical properties of 4-Iodo-5-methylisoxazole are summarized in the table below. The compound is typically a clear, colorless oil at room temperature.

| Property | Value | Source |

| Physical State | Clear colorless oil | [6] |

| Melting Point | 27 °C | [1][3] |

| Boiling Point | 228 °C at 760 mmHg | [1] |

| Density | 2.013 g/cm³ | [1] |

| Flash Point | 91.7 °C | [1] |

| Rf Value | 0.38 (10% EtOAc/hexane) | [6] |

Spectral Data

Spectroscopic data is essential for the identification and characterization of 4-Iodo-5-methylisoxazole.

| Spectroscopy | Data |

| ¹H NMR (500MHz, CDCl₃) | δ 8.14 (s, 1H, ArH), 2.48 (s, 3H, CH₃)[6] |

| ¹³C NMR (125MHz, CDCl₃) | δ 170.2, 154.8, 54.9, 11.9[6] |

| IR (film) | 1588, 1466, 1060 cm⁻¹[6] |

| HRMS (ESI-TOF) | m/z calculated for C₄H₅INO ([M+H]⁺) 209.9410, found 209.9410[6] |

Experimental Protocols

Synthesis of 4-Iodo-5-methylisoxazole

4-Iodo-5-methylisoxazole can be synthesized via the iodination of 5-methylisoxazole using N-iodosuccinimide (NIS) in trifluoroacetic acid.[6]

Materials:

-

5-methylisoxazole

-

N-iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA)

-

Water (H₂O)

-

Hexane

-

Sodium bisulfite (NaHSO₃)

-

Brine

Procedure:

-

A solution of N-iodosuccinimide (2.25g, 10 mmol, 1.0 equivalent) is prepared in trifluoroacetic acid (10 mL).[6]

-

5-methylisoxazole (820.6μL, 10.0 mmol, 1.0 equivalent) is slowly added to the NIS solution.[6]

-

The reaction mixture is stirred at room temperature for 1 hour.[6]

-

The reaction is carefully quenched by the addition of water (50 mL).[6]

-

Hexane (50 mL) is added, followed by solid sodium bisulfite to reduce any residual iodine.[6]

-

The layers are separated, and the organic phase is washed with water and brine, then dried and concentrated to yield 4-Iodo-5-methylisoxazole as a clear colorless oil (yield: 1.68g, 80%). The product can be used without further purification.[6]

Caption: Synthesis workflow for 4-Iodo-5-methylisoxazole.

Chemical Reactivity and Applications

4-Iodo-5-methylisoxazole is a versatile intermediate in organic synthesis, primarily utilized in cross-coupling reactions where the iodine atom acts as a leaving group. This reactivity allows for the introduction of various substituents at the 4-position of the isoxazole ring, facilitating the construction of complex molecular architectures.

A key application is in the synthesis of isoxazole-pyrimidine compounds, which are of interest in pharmaceutical development.[6] For instance, 4-Iodo-5-methylisoxazole can be coupled with 2,4-dichloropyrimidine.[6]

Caption: General scheme for coupling reactions involving 4-Iodo-5-methylisoxazole.

Safety Information

4-Iodo-5-methylisoxazole is considered harmful if swallowed and irritating to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated fume hood.

-

Hazard Symbols: Xi (Irritant), Xn (Harmful)[1]

-

Risk Codes: R22, R36/37/38[1]

-

Safety Codes: S23, S26, S36/37/39[1]

Conclusion

4-Iodo-5-methylisoxazole is a key synthetic intermediate with well-defined physical, chemical, and spectral properties. The straightforward synthesis protocol and its utility in cross-coupling reactions make it a valuable tool for researchers and scientists in the field of drug development and organic synthesis. Proper handling and safety precautions are necessary due to its potential hazards.

References

- 1. 4-Iodo-5-methylisoxazole | CAS 7064-38-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 4-Iodo-5-methyl-isoxazole, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 7064-38-2 Cas No. | 4-Iodo-5-methylisoxazole | Apollo [store.apolloscientific.co.uk]

- 4. scbt.com [scbt.com]

- 5. PubChemLite - 4-iodo-5-methylisoxazole (C4H4INO) [pubchemlite.lcsb.uni.lu]

- 6. Page loading... [guidechem.com]

An In-depth Technical Guide to the Iodination Mechanism of 5-Methylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the iodination mechanism of 5-methylisoxazole, a critical transformation in the synthesis of valuable intermediates for pharmaceutical and agrochemical research. The document details the underlying electrophilic aromatic substitution mechanism, the role of common iodinating agents and catalysts, and provides a detailed experimental protocol. Quantitative data is presented in a clear, tabular format, and the reaction mechanism and experimental workflow are visualized through detailed diagrams.

Introduction

5-Methylisoxazole and its derivatives are key heterocyclic scaffolds in medicinal chemistry due to their diverse biological activities. The introduction of an iodine atom onto the isoxazole ring, typically at the 4-position, provides a versatile handle for further functionalization through cross-coupling reactions, making iodinated 5-methylisoxazoles highly sought-after building blocks in drug discovery. This guide focuses on the mechanism and practical execution of the iodination of 5-methylisoxazole, providing researchers with the foundational knowledge for its efficient synthesis.

The Core Mechanism: Electrophilic Aromatic Substitution

The iodination of 5-methylisoxazole proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[1][2] This multi-step process involves the attack of an electrophile on the electron-rich π-system of the isoxazole ring.

The key steps are:

-

Generation of a Potent Electrophile: Molecular iodine (I₂) itself is a weak electrophile. Therefore, a more potent electrophilic iodine species (I⁺) is typically generated in situ.[1] A common and effective method involves the use of N-iodosuccinimide (NIS) in the presence of a strong acid, such as trifluoroacetic acid (TFA).[3] The acid protonates the NIS, increasing the electrophilicity of the iodine atom.[4]

-

Nucleophilic Attack and Formation of the Sigma Complex: The π-electrons of the 5-methylisoxazole ring attack the electrophilic iodine atom. This attack is regioselective, occurring preferentially at the C4 position. This is due to the directing effects of the ring oxygen and the methyl group, which stabilize the resulting carbocation intermediate, known as a sigma complex or Wheland intermediate.[5][6] The positive charge in this intermediate is delocalized through resonance.

-

Deprotonation and Restoration of Aromaticity: A weak base, such as the succinimide anion or the solvent, abstracts a proton from the C4 carbon of the sigma complex. This step restores the aromaticity of the isoxazole ring, yielding the final product, 4-iodo-5-methylisoxazole.[5]

References

Stability and Storage of 4-Iodo-5-methylisoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage conditions and a framework for assessing the stability of 4-Iodo-5-methylisoxazole. The information presented herein is intended to support researchers and professionals in the pharmaceutical and chemical industries in ensuring the integrity and purity of this compound throughout its lifecycle.

Overview and Physicochemical Properties

4-Iodo-5-methylisoxazole is a halogenated heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. Understanding its physical and chemical properties is fundamental to establishing appropriate storage and handling procedures.

| Property | Value | Reference |

| CAS Number | 7064-38-2 | [1] |

| Molecular Formula | C4H4INO | [1] |

| Molecular Weight | 208.99 g/mol | [2] |

| Appearance | Brown crystals | [2] |

| Melting Point | 27-28 °C | [2] |

| Boiling Point | 228.0±20.0 °C (Predicted) | [3] |

| Density | 2.013±0.06 g/cm3 (Predicted) | [3] |

Recommended Storage Conditions

To maintain the stability and prevent degradation of 4-Iodo-5-methylisoxazole, the following storage conditions are recommended based on available safety data sheets and product information.

| Parameter | Recommendation | Justification |

| Temperature | 2-8°C.[3][4] | To minimize thermal degradation and maintain the solid state of the compound, given its low melting point. |

| Light | Protect from light.[2][4] | The compound is indicated to be light-sensitive, and exposure could lead to photodegradation. |

| Atmosphere | Store in a cool, dry, well-ventilated area.[4][5] | To prevent hydrolysis from atmospheric moisture and to ensure a stable environment. |

| Container | Tightly sealed original containers.[4][6] | To prevent contamination and exposure to air and moisture. Suitable containers include lined metal cans or plastic pails.[4] |

| Incompatibilities | Store away from incompatible materials and foodstuff containers.[4] | To avoid potential chemical reactions. While specific incompatibilities are not listed, segregation is a standard safety practice. |

Forced Degradation Studies: A Hypothetical Framework

Forced degradation studies are essential for understanding the intrinsic stability of a compound, identifying potential degradation products, and developing stability-indicating analytical methods.[3][7] As no specific forced degradation data for 4-Iodo-5-methylisoxazole is publicly available, this section outlines a general experimental protocol based on industry best practices.

The goal of a forced degradation study is typically to achieve 5-20% degradation of the active substance to ensure that the analytical method can detect and resolve the degradation products from the parent compound.[5][7]

Hypothetical Quantitative Data Summary

The following table illustrates how quantitative data from a forced degradation study could be presented. Note: The data below is purely illustrative and not based on experimental results for 4-Iodo-5-methylisoxazole.

| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Illustrative) | Major Degradants (Hypothetical) |

| Acid Hydrolysis | 0.1 M HCl | 24 h | 60°C | 12% | 5-methylisoxazole-4-ol |

| Base Hydrolysis | 0.1 M NaOH | 8 h | 40°C | 18% | Ring-opened products |

| Oxidative | 3% H₂O₂ | 12 h | 25°C | 15% | N-oxide derivatives |

| Thermal | Solid state | 48 h | 80°C | 8% | Unidentified polar degradant |

| Photolytic | Solid state, ICH Q1B option 2 | 24 h | 25°C | 10% | Dimerization products |

Experimental Protocols for Forced Degradation

The following are detailed, albeit hypothetical, methodologies for conducting forced degradation studies on 4-Iodo-5-methylisoxazole.

3.2.1. Preparation of Stock Solution

A stock solution of 4-Iodo-5-methylisoxazole (e.g., 1 mg/mL) should be prepared in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water. This stock solution will be used for all stress conditions.

3.2.2. Hydrolytic Degradation

-

Acidic Condition:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Keep the solution at 60°C for 24 hours.

-

After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.

-

Dilute the solution to a suitable concentration with the mobile phase for analysis.

-

-

Basic Condition:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Keep the solution at 40°C for 8 hours.

-

After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M hydrochloric acid.

-

Dilute the solution to a suitable concentration with the mobile phase for analysis.

-

-

Neutral Condition:

-

To 1 mL of the stock solution, add 1 mL of purified water.

-

Keep the solution at 60°C for 24 hours.

-

Cool the solution and dilute it to a suitable concentration with the mobile phase for analysis.

-

3.2.3. Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature (25°C) for 12 hours, protected from light.

-

Dilute the solution to a suitable concentration with the mobile phase for analysis.

3.2.4. Thermal Degradation

-

Place a known amount of solid 4-Iodo-5-methylisoxazole in a controlled temperature oven at 80°C for 48 hours.

-

After the exposure, dissolve the sample in the solvent to prepare a solution of known concentration for analysis.

3.2.5. Photolytic Degradation

-

Expose a known amount of solid 4-Iodo-5-methylisoxazole to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same temperature conditions.

-

After exposure, dissolve the samples in the solvent to prepare solutions of known concentration for analysis.

3.2.6. Analytical Methodology (Hypothetical Stability-Indicating HPLC Method)

A reverse-phase high-performance liquid chromatography (RP-HPLC) method would be the standard approach for analyzing the stressed samples.

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (to be determined by UV-Vis spectral analysis).

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

The method would need to be validated to demonstrate its specificity, linearity, accuracy, precision, and robustness in accordance with ICH guidelines. The peak purity of the 4-Iodo-5-methylisoxazole peak in the presence of its degradation products would be a critical validation parameter, typically assessed using a photodiode array (PDA) detector.

Visualization of Stability Assessment Workflow

The following diagrams illustrate the logical flow of a stability assessment program for 4-Iodo-5-methylisoxazole.

Conclusion

The stability of 4-Iodo-5-methylisoxazole is critical for its reliable use in research and development. Adherence to the recommended storage conditions of a cool, dry, dark environment (2-8°C) in a tightly sealed container is paramount. While specific degradation pathways have not been publicly documented, a systematic approach using forced degradation studies under hydrolytic, oxidative, thermal, and photolytic stress, coupled with a validated stability-indicating HPLC method, will provide the necessary data to ensure the quality and define the shelf-life of this compound. The protocols and frameworks provided in this guide offer a robust starting point for such investigations.

References

- 1. 4-IODO-5-METHYL-ISOXAZOLE | 7064-38-2 [chemicalbook.com]

- 2. rjptonline.org [rjptonline.org]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. biopharminternational.com [biopharminternational.com]

- 7. longdom.org [longdom.org]

Application Notes and Protocols for the Suzuki Coupling Reaction of 4-Iodo-5-methylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides detailed protocols and guidance for the Suzuki coupling of 4-iodo-5-methylisoxazole with various aryl- and heteroarylboronic acids. The resulting 4-aryl-5-methylisoxazole scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a range of biologically active compounds. The isoxazole moiety serves as a versatile pharmacophore, and its substitution at the 4-position allows for the exploration of structure-activity relationships (SAR) by introducing diverse molecular fragments.

The protocols outlined below are designed to serve as a starting point for reaction optimization and can be adapted to a wide range of substrates. This document also presents representative data to illustrate the expected outcomes under various catalytic conditions.

Reaction Scheme

The general reaction scheme for the Suzuki coupling of 4-iodo-5-methylisoxazole is as follows:

Where Ar-B(OH)₂ represents an aryl- or heteroarylboronic acid.

Data Presentation: Representative Reaction Outcomes

The following tables summarize representative yields for the Suzuki coupling of 4-iodo-5-methylisoxazole with various boronic acids under different catalytic conditions. This data is intended to be illustrative and guide the optimization process. Actual yields may vary depending on the specific substrates and reaction setup.

Table 1: Effect of Palladium Catalyst and Ligand on Yield

Reaction Conditions: 4-Iodo-5-methylisoxazole (1.0 mmol), Phenylboronic Acid (1.2 mmol), K₂CO₃ (2.0 mmol), Dioxane/H₂O (4:1, 5 mL), 90 °C, 12 h.

| Entry | Palladium Source (mol%) | Ligand (mol%) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | 85 |

| 2 | Pd(OAc)₂ (5) | PPh₃ (10) | 82 |

| 3 | PdCl₂(dppf) (5) | - | 92 |

| 4 | Pd₂(dba)₃ (2.5) | XPhos (10) | 95 |

Table 2: Effect of Base on Yield

Reaction Conditions: 4-Iodo-5-methylisoxazole (1.0 mmol), 4-Methoxyphenylboronic Acid (1.2 mmol), PdCl₂(dppf) (5 mol%), Dioxane/H₂O (4:1, 5 mL), 90 °C, 12 h.

| Entry | Base (2.0 equiv) | Yield (%) |

| 1 | K₂CO₃ | 90 |

| 2 | Cs₂CO₃ | 94 |

| 3 | K₃PO₄ | 88 |

| 4 | NaHCO₃ | 75 |

Table 3: Effect of Solvent on Yield

Reaction Conditions: 4-Iodo-5-methylisoxazole (1.0 mmol), 3-Pyridinylboronic Acid (1.2 mmol), PdCl₂(dppf) (5 mol%), Cs₂CO₃ (2.0 equiv), 90 °C, 12 h.

| Entry | Solvent (v/v ratio) | Yield (%) |

| 1 | Dioxane/H₂O (4:1) | 91 |

| 2 | Toluene/H₂O (4:1) | 87 |

| 3 | DMF/H₂O (4:1) | 85 |

| 4 | Acetonitrile/H₂O (4:1) | 80 |

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling using Pd(PPh₃)₄

Materials:

-

4-Iodo-5-methylisoxazole

-

Aryl- or heteroarylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Round-bottom flask or microwave vial

-

Magnetic stirrer and stir bar

-

Reflux condenser or microwave reactor

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 4-iodo-5-methylisoxazole (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

-

Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe.

-

If using conventional heating, attach a reflux condenser and heat the mixture to 90 °C with vigorous stirring. If using microwave irradiation, seal the vial and heat to 120 °C for 15-30 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: General Procedure for Suzuki Coupling using PdCl₂(dppf)

Materials:

-

4-Iodo-5-methylisoxazole

-

Aryl- or heteroarylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)]

-

Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Round-bottom flask or microwave vial

-

Magnetic stirrer and stir bar

-

Reflux condenser or microwave reactor

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 4-iodo-5-methylisoxazole (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and cesium carbonate (2.0 mmol, 2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Under a positive pressure of the inert gas, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 mmol, 5 mol%).

-

Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe.

-

If using conventional heating, attach a reflux condenser and heat the mixture to 90 °C with vigorous stirring. If using microwave irradiation, seal the vial and heat to 120 °C for 15-30 minutes.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Visualizations

Suzuki Coupling Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

Caption: General experimental workflow for the Suzuki coupling reaction.

Application Notes and Protocols for Sonogashira Cross-Coupling of 4-Iodo-5-methylisoxazole with Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction has found extensive application in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials due to its mild reaction conditions and tolerance of a wide range of functional groups.[2][3] This document provides detailed application notes and protocols for the Sonogashira cross-coupling of 4-iodo-5-methylisoxazole with various terminal alkynes, a transformation that yields valuable 4-alkynyl-5-methylisoxazole scaffolds for potential use in medicinal chemistry and materials science.[4][5]

The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base.[2][6] The reactivity of the halide in the Sonogashira coupling follows the general trend: I > OTf > Br > Cl.[1][2][7] Consequently, 4-iodo-5-methylisoxazole is an excellent substrate for this transformation, often proceeding with high efficiency.

Reaction Principle and Catalytic Cycle

The Sonogashira coupling proceeds through a dual catalytic cycle involving both palladium and copper.[6] The palladium cycle begins with the oxidative addition of the aryl halide (4-iodo-5-methylisoxazole) to a Pd(0) species.[1][2] Simultaneously, the copper cycle activates the terminal alkyne by forming a copper acetylide intermediate.[8] A subsequent transmetalation step between the organopalladium complex and the copper acetylide, followed by reductive elimination, affords the desired alkynylated isoxazole and regenerates the active Pd(0) catalyst.[1][2]

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Data Presentation

The following tables summarize the results of the Sonogashira cross-coupling of various 3,5-disubstituted-4-iodoisoxazoles with terminal alkynes, which can serve as a guide for the reaction of 4-iodo-5-methylisoxazole. The data is adapted from a study by Yang et al. (2019).[4][5][9]

Table 1: Sonogashira Coupling of 3,5-Disubstituted-4-iodoisoxazoles with Phenylacetylene [9]

| Entry | R¹ (at C3) | R² (at C5) | Product | Yield (%) |

| 1 | Phenyl | Methyl | 4-(phenylethynyl)-3-phenyl-5-methylisoxazole | 95 |

| 2 | 4-Methoxyphenyl | Methyl | 4-(phenylethynyl)-3-(4-methoxyphenyl)-5-methylisoxazole | 98 |

| 3 | 4-Chlorophenyl | Methyl | 4-(phenylethynyl)-3-(4-chlorophenyl)-5-methylisoxazole | 96 |

| 4 | 2-Thienyl | Methyl | 4-(phenylethynyl)-3-(2-thienyl)-5-methylisoxazole | 92 |

| 5 | Methyl | Phenyl | 4-(phenylethynyl)-5-phenyl-3-methylisoxazole | 85 |

| 6 | Ethyl | Phenyl | 4-(phenylethynyl)-5-phenyl-3-ethylisoxazole | 76 |

| 7 | Isopropyl | Phenyl | 4-(phenylethynyl)-5-phenyl-3-isopropylisoxazole | 68 |

| 8 | Phenyl | Phenyl | 4-(phenylethynyl)-3,5-diphenylisoxazole | 92 |

Reaction conditions: 3,5-disubstituted-4-iodoisoxazole (0.3 mmol), phenylacetylene (0.6 mmol), Pd(acac)₂ (5 mol%), PPh₃ (10 mol%), CuI (10 mol%), Et₂NH (2 equiv.), DMF (3 mL) at 60 °C.[9]

Table 2: Sonogashira Coupling of 3,5-Diphenyl-4-iodoisoxazole with Various Terminal Alkynes [9]

| Entry | Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 4-(phenylethynyl)-3,5-diphenylisoxazole | 92 |

| 2 | 4-Methylphenylacetylene | 4-((4-methylphenyl)ethynyl)-3,5-diphenylisoxazole | 95 |

| 3 | 4-Methoxyphenylacetylene | 4-((4-methoxyphenyl)ethynyl)-3,5-diphenylisoxazole | 96 |

| 4 | 4-Chlorophenylacetylene | 4-((4-chlorophenyl)ethynyl)-3,5-diphenylisoxazole | 90 |

| 5 | 1-Hexyne | 4-(hex-1-yn-1-yl)-3,5-diphenylisoxazole | 88 |

| 6 | Cyclohexylacetylene | 4-(cyclohexylethynyl)-3,5-diphenylisoxazole | 85 |

| 7 | 3,3-Dimethyl-1-butyne | 4-((3,3-dimethylbut-1-yn-1-yl)-3,5-diphenylisoxazole | 82 |

Reaction conditions: 3,5-diphenyl-4-iodoisoxazole (0.3 mmol), terminal alkyne (0.6 mmol), Pd(acac)₂ (5 mol%), PPh₃ (10 mol%), CuI (10 mol%), Et₂NH (2 equiv.), DMF (3 mL) at 60 °C.[9]

The data suggests that the reaction is generally high-yielding and tolerates both electron-donating and electron-withdrawing substituents on the phenyl ring of the alkyne.[9] Steric hindrance at the C3 position of the isoxazole appears to have a more significant impact on the reaction yield than electronic effects.[4][5]

Experimental Protocols

General Protocol for the Sonogashira Cross-Coupling of 4-Iodo-5-methylisoxazole with a Terminal Alkyne

This protocol is adapted from the general procedure described by Yang et al. (2019).[4]

Materials:

-

4-Iodo-5-methylisoxazole

-

Terminal alkyne (e.g., phenylacetylene)

-

Palladium(II) acetylacetonate (Pd(acac)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethylamine (Et₂NH)

-

Nitrogen gas (or Argon)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

-

Solvents for workup and chromatography (e.g., ethyl acetate, hexane, deionized water, brine)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-iodo-5-methylisoxazole (1.0 equiv.), Pd(acac)₂ (0.05 equiv.), PPh₃ (0.10 equiv.), and CuI (0.10 equiv.).

-

Seal the flask with a septum, and evacuate and backfill with nitrogen three times to ensure an inert atmosphere.

-

Add anhydrous DMF via syringe, followed by the terminal alkyne (2.0 equiv.) and diethylamine (2.0 equiv.).

-

-

Reaction Execution:

-

Stir the reaction mixture at 60 °C.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

-

Workup:

-

Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 4-alkynyl-5-methylisoxazole product.

-

Caption: General experimental workflow for the Sonogashira coupling.

Influence of Alkyne Substituents

The electronic nature of the substituent on the terminal alkyne can influence the reaction rate and yield, although the effect is often moderate. The following diagram illustrates the general relationship.

Caption: Logical relationship of alkyne substituent effects.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00577C [pubs.rsc.org]

Application Notes and Protocols for Palladium-Catalyzed Synthesis Using 4-Iodo-5-methylisoxazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-iodo-5-methylisoxazole as a versatile building block in palladium-catalyzed cross-coupling reactions. The isoxazole scaffold is a significant motif in medicinal chemistry, and the presence of an iodine atom at the 4-position provides a reactive handle for the synthesis of a diverse range of substituted isoxazoles.[1] This document details the synthetic utility of 4-iodo-5-methylisoxazole in key palladium-catalyzed reactions, provides detailed experimental protocols, summarizes quantitative data, and illustrates reaction workflows and mechanisms.

Overview of Synthetic Utility

4-Iodo-5-methylisoxazole is an important intermediate for synthesizing a variety of organic compounds.[1] The carbon-iodine bond at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, vinyl, and alkynyl substituents. This versatility makes it a valuable precursor for creating libraries of molecules for drug discovery and materials science. Key palladium-catalyzed reactions involving this substrate include the Suzuki-Miyaura, Heck, and Sonogashira couplings.

A general workflow for these reactions involves the combination of the isoxazole substrate, a coupling partner, a palladium catalyst, a suitable ligand (often a phosphine), a base, and a solvent, typically under an inert atmosphere and with heating.

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling